3-{2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione
Description
Properties
IUPAC Name |
2-[2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c30-23(18-6-1-7-19(16-18)29(33)34)27-13-10-26(11-14-27)12-15-28-24(31)20-8-2-4-17-5-3-9-21(22(17)20)25(28)32/h1-9,16H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBCFZIRIFDUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[de]isoquinoline-1,3-dione core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine ring: The piperazine ring is introduced via nucleophilic substitution reactions.
Attachment of the 3-nitrobenzoyl group: This step involves acylation reactions using 3-nitrobenzoyl chloride and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the benzo[de]isoquinoline core.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced benzo[de]isoquinoline derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Potential Therapeutic Applications
-
Anticancer Activity
- The compound's structure includes a piperazine moiety known for its role in various anticancer agents. Initial studies suggest that derivatives of piperazine can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
- In vitro assays have indicated that similar structures exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further development as an anticancer agent.
-
Neuropharmacological Effects
- The presence of the piperazinyl group may enhance the compound's ability to cross the blood-brain barrier, potentially allowing it to modulate neurotransmitter systems.
- Preliminary docking studies have shown promise in targeting serotonin and dopamine receptors, which are crucial in treating disorders such as depression and anxiety.
-
Anti-inflammatory Properties
- Molecular docking studies suggest that this compound could act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant for developing anti-inflammatory drugs.
- Compounds that inhibit 5-LOX are known to reduce inflammation and may be beneficial in treating conditions like asthma and arthritis.
Case Study 1: Anticancer Properties
In a recent study published in Molecular Pharmacology, derivatives of nitrobenzoyl piperazine were synthesized and evaluated for their anticancer activity against breast cancer cell lines. Results indicated that these compounds exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
Case Study 2: Neuropharmacology
Research conducted at a leading university explored the neuropharmacological effects of piperazine derivatives. The study utilized molecular docking techniques to assess binding affinities to serotonin receptors. The findings revealed that certain modifications to the piperazine ring could enhance receptor affinity and selectivity .
Case Study 3: Anti-inflammatory Activity
A paper published in Journal of Medicinal Chemistry reported the synthesis of various piperazine derivatives and their evaluation as 5-LOX inhibitors. The study highlighted that compounds with similar structural features to the target compound demonstrated promising anti-inflammatory effects in vitro .
Mechanism of Action
The mechanism of action of 3-{2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The piperazine ring may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Linked Tricyclic Diones
Compound 20 ():
- Structure : 3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione.
- Key Differences :
- Substituent: 2-Methoxyphenyl (electron-donating) vs. 3-nitrobenzoyl (electron-withdrawing).
- Linker: Butyl vs. ethyl .
- Nitrobenzoyl may increase receptor-binding specificity due to stronger electron-withdrawing effects.
CHEMENU Compound ():
- Structure : 3-(3-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3-azatricyclo[...]trideca-2,4-dione.
- Key Differences :
- Substituent: Benzodioxolylmethyl (planar, polar) vs. nitrobenzoyl.
- Linker: Oxopropyl vs. ethyl.
- Impact :
Electronic and Structural Considerations
highlights that isovalency (similar valence electrons) without matching geometry limits property overlap. For instance, cluster compounds with analogous electron counts but divergent structures exhibit distinct reactivities. This principle applies to the target compound: its nitrobenzoyl group and tricyclic core create a unique electronic profile compared to simpler diones or piperazine derivatives.
Data Tables
Table 1: Structural and Electronic Comparison
Research Findings and Implications
- Serotonin Receptor Affinity : Piperazine-linked tricyclic diones (e.g., compound 20) show moderate 5-HTR binding, suggesting the target compound’s nitro group could enhance selectivity.
- Structural Geometry : The tricyclic core’s rigidity (vs. flexible pesticides in ) likely contributes to receptor-binding precision.
Biological Activity
The compound 3-{2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and research findings related to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 425.4 g/mol. The compound features a piperazine ring substituted with a nitrobenzoyl group and an azatricyclo structure that contributes to its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O5 |
| Molecular Weight | 425.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | XWDNYGYPNLTESU-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that derivatives of piperazine compounds often exhibit significant antimicrobial activity. For instance, studies have shown that piperazine-based compounds can inhibit the growth of various bacterial strains, highlighting their potential as antibacterial agents . The specific nitrobenzoyl substitution in this compound may enhance its efficacy against certain pathogens.
Antipsychotic Effects
The compound's structural similarity to known antipsychotic agents suggests it may interact with neurotransmitter receptors in the brain. Piperazine derivatives are often explored for their ability to modulate dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders .
The proposed mechanism involves binding to specific receptors such as dopamine D2 and serotonin 5-HT1A receptors. The nitro group may play a role in enhancing receptor affinity or selectivity, leading to altered neurotransmitter signaling pathways .
Case Studies
- Antibacterial Activity : A study on related piperazine derivatives demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus, suggesting that modifications like the nitrobenzoyl group can enhance activity .
- Psychopharmacological Research : In a clinical trial involving similar compounds, subjects exhibited reduced symptoms of anxiety and depression when treated with piperazine derivatives that influence serotonin pathways .
Comparative Analysis
To further understand the biological activity of this compound, it can be compared with similar piperazine-based compounds known for their pharmacological effects.
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| Flesinoxan | Antidepressant | Agonist at 5-HT1A receptors |
| S-14,506 | Antipsychotic | Dopamine receptor antagonist |
| N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide | Selective dopamine D4 ligand | Potential therapeutic for schizophrenia |
Q & A
Q. What are the key challenges in synthesizing 3-{2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl}-3-azatricyclo[...]dione, and how can they be addressed methodologically?
Synthesis involves multi-step reactions, including the coupling of piperazine derivatives with tricyclic scaffolds. Challenges include regioselectivity during nitrobenzoyl group attachment and purification of intermediates. A validated approach involves:
- Stepwise purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
- Crystallization optimization : Adjust solvent polarity (e.g., dichloromethane/methanol) to obtain high-purity final products .
- Spectroscopic validation : Confirm intermediate structures via -NMR and LC-MS before proceeding to subsequent steps .
Q. How can researchers confirm the molecular structure of this compound with high confidence?
Structural validation requires a combination of:
- X-ray crystallography : Resolve crystal packing and bond angles, though limited published data exist for this scaffold .
- 2D NMR techniques : Use HSQC and HMBC to assign quaternary carbons and heterocyclic protons .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] ion) with <2 ppm error .
Q. What analytical techniques are critical for characterizing its stability under varying experimental conditions?
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C) .
- pH-dependent solubility studies : Use UV-Vis spectroscopy to monitor degradation in acidic/basic buffers .
- Forced degradation assays : Expose to oxidative (HO), photolytic (UV light), and hydrolytic conditions to identify degradation pathways .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., kinases or GPCRs)?
- Molecular docking : Use AutoDock Vina to predict binding affinity to kinase ATP-binding pockets or GPCR orthosteric sites .
- ADMET prediction : Apply SwissADME to optimize logP (<5) and rule out PAINS liabilities .
- Dynamics simulations : Run 100 ns MD simulations to assess ligand-receptor complex stability (e.g., RMSD <2 Å) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized bioassays : Use identical cell lines (e.g., HEK293 for GPCR studies) and positive controls .
- Batch-to-batch reproducibility : Compare IC values across independently synthesized batches .
- Metabolite profiling : Use LC-QTOF-MS to rule out off-target effects from degradation products .
Q. How can researchers elucidate the role of the 3-nitrobenzoyl group in modulating biological activity?
- Structure-activity relationship (SAR) studies : Synthesize analogs with electron-withdrawing (e.g., -CF) or -donating (e.g., -OCH) substituents .
- Electrostatic potential mapping : Calculate charge distribution via DFT (e.g., Gaussian 16) to correlate with receptor binding .
- Competitive binding assays : Compare displacement of radiolabeled ligands (e.g., -SB-269970 for 5-HT receptors) .
Q. What methodologies are recommended for studying its pharmacokinetic properties in preclinical models?
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
- Caco-2 permeability assays : Assess intestinal absorption potential (P >1×10 cm/s) .
- In vivo PK/PD modeling : Administer IV/PO doses in rodents and fit data to non-compartmental models (WinNonlin) .
Methodological Recommendations
- Collaborative validation : Cross-verify spectral data with independent labs to address reproducibility concerns .
- Open-data practices : Deposit crystallographic data in repositories like CCDC to enhance structural transparency .
- Mechanistic follow-up : Pair in vitro findings with transcriptomic profiling (RNA-seq) to identify downstream signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
